REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH:4]=O.[CH3:12][NH:13][CH3:14].C([BH3-])#N.[Na+].C(O)(=O)C>CO>[F:1][C:2]1[CH:9]=[CH:8][C:7]([O:10][CH3:11])=[CH:6][C:3]=1[CH2:4][N:13]([CH3:14])[CH3:12] |f:2.3|
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Name
|
|
Quantity
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2.62 g
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Type
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reactant
|
Smiles
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FC1=C(C=O)C=C(C=C1)OC
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Name
|
|
Quantity
|
17 mL
|
Type
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reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
1.17 g
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Type
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reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was removed in vacuo
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Type
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ADDITION
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Details
|
The residue was treated with 10% sodium carbonate solution
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate
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Type
|
WASH
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Details
|
The ethyl acetate layer was washed with water (2×), brine (1×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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FILTRATION
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Details
|
After filtration
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Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN(C)C)C=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.02 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |